ML-097

Description

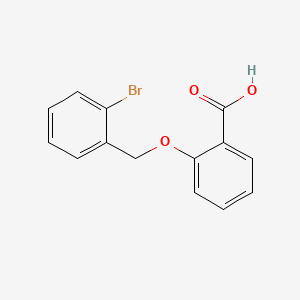

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-bromophenyl)methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPKPTAZUPMKGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of ML-097

An In-depth Technical Guide to the Mechanism of Action of MET-097

Introduction

MET-097 is an investigational, ultra-long-acting, fully biased agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] Developed by Metsera, this peptide-based therapeutic is currently in Phase II clinical trials for the treatment of obesity and type 2 diabetes mellitus.[1] Early clinical data suggests potent efficacy in weight reduction with a favorable safety and tolerability profile.[3] This document provides a comprehensive overview of the mechanism of action of MET-097, supported by available clinical trial data and experimental protocols.

Core Mechanism of Action: GLP-1 Receptor Agonism

The primary mechanism of action of MET-097 is its function as a glucagon-like peptide-1 (GLP-1) receptor agonist.[1] GLP-1 is an incretin hormone secreted from the gastrointestinal tract in response to nutrient intake. It plays a crucial role in glucose homeostasis and appetite regulation through its interaction with GLP-1 receptors expressed in various tissues, including pancreatic β-cells, the brain, and the gastrointestinal tract.

As a GLP-1 receptor agonist, MET-097 mimics the action of endogenous GLP-1, leading to a cascade of downstream physiological effects that contribute to its therapeutic efficacy in metabolic disorders.

Signaling Pathway

The binding of MET-097 to the GLP-1 receptor, a G-protein coupled receptor (GPCR), is believed to activate the canonical Gαs signaling pathway. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). These downstream effectors mediate the various cellular responses to GLP-1 receptor activation. The term "fully biased" suggests that MET-097 may preferentially activate certain downstream signaling pathways over others, potentially contributing to its specific efficacy and safety profile.[1][2]

Pharmacodynamics and Therapeutic Effects

The agonistic activity of MET-097 at the GLP-1 receptor manifests in several key physiological effects that are beneficial for the treatment of obesity and type 2 diabetes:

-

Glucose-Dependent Insulin Secretion: By stimulating GLP-1 receptors on pancreatic β-cells, MET-097 enhances the secretion of insulin in response to elevated blood glucose levels. This glucose-dependent action minimizes the risk of hypoglycemia.

-

Suppression of Glucagon Secretion: MET-097 is expected to suppress the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

-

Delayed Gastric Emptying: Activation of GLP-1 receptors in the gastrointestinal tract slows the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing postprandial glucose excursions.

-

Appetite Regulation and Weight Loss: MET-097 acts on GLP-1 receptors in the hypothalamus and other brain regions involved in appetite control, leading to increased satiety and reduced food intake. This is a primary driver of the weight loss observed in clinical trials.[3]

Pharmacokinetics

MET-097 is characterized as an "ultra-long-acting" GLP-1 receptor agonist.[1][2] This is supported by its pharmacokinetic profile, which indicates a prolonged duration of action.

| Pharmacokinetic Parameter | Value | Source |

| Preliminary Half-life | 15–16 days | [2] |

| Mean Time to Peak Concentration | Approximately 18 days | [2] |

| Accumulation Ratio (after 5 weekly doses) | Approximately 3 | [2] |

Clinical Efficacy and Safety Data

Clinical trials have provided quantitative data on the efficacy and safety of MET-097.

Phase I Clinical Trial Results

A Phase I trial in healthy, non-diabetic adults with overweight or obesity demonstrated significant weight loss.[3]

| Dosage | Mean Body Weight Change from Baseline | Time Point |

| 1.2 mg weekly (for 5 weeks) | -7.5% | Day 36 |

Notably, these results were achieved without a dose titration period, which is often required for other GLP-1 receptor agonists to manage gastrointestinal side effects.[3] The reported adverse events were generally mild.[3]

Experimental Protocols

The following outlines the methodologies employed in the clinical evaluation of MET-097, as derived from publicly available clinical trial information.

Phase I Clinical Trial (NCT06857617)

This study was designed to assess the safety, tolerability, pharmacokinetics, and efficacy of MET-097 in adults with overweight or obesity.[4]

-

Study Design: The trial consisted of three parts:

-

Part A (Single Ascending Dose - SAD): Participants received a single dose of MET-097 or placebo.

-

Part B (Multiple Ascending Dose - MAD): Participants received five once-weekly doses of MET-097 or placebo.

-

Part C (Monthly Dosing Exploration): Participants received once-weekly doses for 12 weeks, followed by a single higher dose to evaluate the potential for once-monthly administration.[4]

-

-

Key Inclusion Criteria:

-

Body Mass Index (BMI) ≥ 27.0 kg/m ²

-

Estimated glomerular filtration rate (eGFR) ≥ 90 mL/min

-

-

Key Exclusion Criteria:

-

Diagnosis of type 1 or type 2 diabetes

-

Clinically significant ECG abnormalities

-

Personal or family history of medullary thyroid cancer or multiple endocrine neoplasia type 2

-

Phase IIb Clinical Trial (VESPER-3 - NCT06973720)

This ongoing study is designed to evaluate the efficacy and safety of once-monthly MET-097 in adults with obesity or overweight without type 2 diabetes.[5]

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled study.

-

Treatment Protocol:

-

Initial 12-week treatment period with once-weekly MET-097 (with or without titration) or placebo.

-

Transition to a four-fold higher monthly dose for a total of 13 monthly doses.

-

-

Primary Endpoint: Percent change from baseline in body weight at Week 28.[5][6]

-

Key Inclusion Criteria:

-

BMI ≥ 30.0 kg/m ² OR

-

BMI ≥ 27.0 kg/m ² to < 30.0 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia).

-

Stable body weight within 3 months prior to screening.

-

Conclusion

MET-097 is a promising therapeutic candidate for obesity and type 2 diabetes, acting as a fully biased, ultra-long-acting GLP-1 receptor agonist. Its mechanism of action is centered on mimicking the effects of the endogenous incretin hormone GLP-1, leading to improved glucose control and significant weight loss. The long half-life of MET-097 supports the potential for less frequent dosing, which could improve patient adherence. Early clinical data indicates strong efficacy and a favorable safety profile, positioning MET-097 as a potentially important future treatment option in the management of metabolic diseases. Further data from ongoing Phase IIb trials will be crucial in fully elucidating its clinical utility.

References

- 1. MET 097 - AdisInsight [adisinsight.springer.com]

- 2. Metsera’s GLP-1 Receptor Agonist MET-097i | ADA 2025 [delveinsight.com]

- 3. New Weight Loss Biotech Metsera Stuns with 7.5% Weight Loss, Few Side Effects - BioSpace [biospace.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. A Phase 2b Study to Evaluate the Efficacy and Safety of Once-Monthly MET097 in Adults With Obesity or Overweight | MedPath [trial.medpath.com]

- 6. A Study to Evaluate the Efficacy and Safety of Once-Weekly MET097 in Adults With Obesity or Overweight and T2DM | MedPath [trial.medpath.com]

ML-097: A Technical Guide to a Pan-Ras GTPase Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-097 (CID-2160985) is a small molecule compound identified as a pan-activator of Ras-related GTPases. Unlike the canonical activation mechanism facilitated by Guanine Nucleotide Exchange Factors (GEFs) that promote the dissociation of GDP, this compound and its analogs are hypothesized to function by increasing the affinity of GTPases for guanine nucleotides. This unique mechanism of action allows this compound to activate a range of Ras superfamily members, including Ras, Rac1, Cdc42, and Rab7. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data for related compounds, detailed experimental protocols for assessing Ras activation, and a visual representation of the downstream signaling pathways affected.

Introduction

The Ras superfamily of small GTPases are critical molecular switches that regulate a vast array of cellular processes, including proliferation, differentiation, survival, and cytoskeletal organization. Dysregulation of Ras signaling is a hallmark of many human cancers, making the modulation of Ras activity a key therapeutic strategy. While much effort has been focused on inhibiting oncogenic Ras mutants, the development of small molecule activators provides valuable tools for studying Ras biology and potentially for therapeutic applications in diseases associated with diminished GTPase activity.

This compound has emerged from high-throughput screening as a novel pan-Ras GTPase activator. Its distinct mechanism, which does not rely on the GEF-mediated nucleotide exchange, offers a unique approach to modulating the activity of these critical signaling proteins. This guide will delve into the technical details of this compound, providing researchers with the necessary information to utilize this compound in their studies.

Mechanism of Action

The established mechanism of Ras activation involves GEFs, which bind to the GDP-loaded Ras and induce a conformational change that lowers the affinity for GDP, allowing the more abundant GTP to bind. In contrast, this compound and its related compounds, ML-098 and ML-099, are proposed to activate Ras GTPases through an allosteric mechanism. It is hypothesized that these small molecules bind to a site distinct from the nucleotide-binding pocket, likely between the switch I and switch II regions of the GTPase.[1][2][3] This binding event is thought to induce a conformational change that increases the affinity of the GTPase for guanine nucleotides, thereby favoring the active, GTP-bound state.[1][2][3]

Quantitative Data

| GTPase Target | EC50 (nM) |

| Rab7 | 20.41 |

| Cdc42 (activated mutant) | 50.11 |

| Rac1 (activated mutant) | 81.28 |

| Ras (activated mutant) | 93.32 |

| Cdc42 (wild type) | 102.32 |

| Ras (wild type) | 109.64 |

| Rac1 (wild type) | 151.35 |

| Data for ML-099 (CID-888706)[4] |

Experimental Protocols

The following protocols are adapted from established methods for characterizing small molecule activators of Ras GTPases and can be applied to the study of this compound.

Guanine Nucleotide Exchange Assay (Fluorescence-Based)

This assay measures the ability of this compound to promote the binding of a fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP) to a purified Ras family GTPase.

Materials:

-

Purified recombinant Ras, Rac1, Cdc42, or Rab7 protein (GST-tagged for immobilization)

-

This compound

-

BODIPY-FL-GTP or BODIPY-GTPγS (non-hydrolyzable analog)

-

Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT

-

EDTA solution (0.5 M)

-

GTP (non-fluorescent)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Protein Immobilization (for bead-based assays): If using a bead-based format, incubate GST-tagged GTPase with glutathione-coated beads. Wash to remove unbound protein.

-

Loading with Fluorescent Nucleotide: In a microplate well, combine the purified GTPase, BODIPY-FL-GTP, and assay buffer. For some GTPases like Ras and Rab proteins, nucleotide exchange can be facilitated by the inclusion of EDTA to chelate Mg2+ ions.[2]

-

Initiation of Exchange: Add this compound at various concentrations to the wells.

-

Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission ~485/515 nm for BODIPY-FL). The binding of the fluorescent GTP analog to the protein results in an enhanced quantum yield.

-

Data Analysis: Plot the initial rate of fluorescence increase against the concentration of this compound to determine the EC50 value.

Ras Activation Pulldown Assay

This assay determines the level of active, GTP-bound Ras in cell lysates following treatment with this compound.

Materials:

-

Cell line of interest (e.g., HeLa, NIH-3T3)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer)

-

Raf-1 RBD (Ras Binding Domain) fused to GST and immobilized on agarose beads

-

Primary antibody against the specific Ras isoform of interest

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with varying concentrations of this compound for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Pulldown of Active Ras: Incubate the clarified cell lysates with GST-Raf-1-RBD agarose beads. The Raf-1 RBD specifically binds to the GTP-bound (active) form of Ras.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the Ras isoform of interest. Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities to determine the relative amount of activated Ras in each sample.

Signaling Pathways and Visualizations

As a pan-Ras GTPase activator, this compound is expected to stimulate the canonical downstream signaling pathways of Ras, Rac1, and Cdc42.

Ras Downstream Signaling

Activation of Ras proteins (H-Ras, K-Ras, N-Ras) by this compound will lead to the engagement of multiple effector pathways, most notably the Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. The MAPK pathway is a critical regulator of cell proliferation and differentiation, while the PI3K-Akt pathway is central to cell survival and growth.[1][5]

Caption: this compound activates Ras, leading to the stimulation of the MAPK and PI3K/Akt pathways.

Rac1 and Cdc42 Downstream Signaling

Activation of Rac1 and Cdc42 by this compound will primarily impact the regulation of the actin cytoskeleton, leading to changes in cell morphology, motility, and adhesion. These GTPases activate downstream effectors such as PAK (p21-activated kinase) and WASp/WAVE family proteins, which in turn modulate actin polymerization and the formation of lamellipodia and filopodia.

Caption: this compound activates Rac1 and Cdc42, leading to cytoskeletal reorganization.

Experimental Workflow for Characterizing this compound

The following diagram outlines a logical workflow for the comprehensive characterization of this compound's activity.

Caption: A workflow for the biochemical and cellular characterization of this compound.

Conclusion

This compound represents a valuable chemical probe for the study of Ras superfamily GTPases. Its unique mechanism of action as a pan-activator provides a powerful tool to investigate the complex signaling networks regulated by these proteins. The data on the related compound ML-099 suggest potent, nanomolar activity across several key GTPases. The experimental protocols and workflows detailed in this guide offer a framework for researchers to further characterize the biochemical and cellular effects of this compound, paving the way for a deeper understanding of Ras biology and the potential for novel therapeutic interventions. Further studies are warranted to determine the precise EC50 values of this compound for various GTPases and to fully elucidate its effects on downstream signaling pathways in different cellular contexts.

References

- 1. The combinatorial activation of the PI3K and Ras/MAPK pathways is sufficient for aggressive tumor formation, while individual pathway activation supports cell persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Three small molecule pan activator families of Ras-related GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. RAS Interaction with PI3K: More Than Just Another Effector Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of ML-097: A Pan-Activator of Ras-Related GTPases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML-097, also identified as CID-2160985, is a small molecule that has been characterized as a pan-activator of Ras-related GTPases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a resource for researchers and professionals in the fields of cell biology, signal transduction, and drug discovery who are interested in the modulation of small GTPase activity. This document details the chemical properties of this compound, a plausible synthetic route based on established organic chemistry principles, and protocols for assessing its biological activity. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism and discovery process.

Introduction

Small GTPases of the Ras superfamily are critical regulators of a vast array of cellular processes, including cell growth, differentiation, proliferation, and apoptosis.[1] These proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] The transition between these states is tightly controlled by two main classes of regulatory proteins: guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, leading to activation, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity, leading to inactivation.[2][3] Dysregulation of Ras superfamily GTPases is a hallmark of numerous human diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1]

This compound has emerged as a valuable chemical probe for studying the roles of various Ras-related GTPases. It is a pan-activator, capable of stimulating the activity of multiple members of this superfamily, including Rac1, cell division cycle 42 (Cdc42), Ras, and Rab7.[4] This broad-spectrum activity provides a unique tool to investigate cellular pathways co-regulated by these small GTPases.

Chemical Properties and Data

This compound is chemically known as 2-[(2-bromophenyl)methoxy]-benzoic acid.[5][6] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[(2-bromophenyl)methoxy]benzoic acid | [6] |

| Synonyms | CID-2160985, 2-((2-bromobenzyl)oxy)benzoic acid | [4][5] |

| Molecular Formula | C14H11BrO3 | [5][6] |

| Molecular Weight | 307.14 g/mol | [6] |

| CAS Number | 743456-83-9 | [5] |

The biological activity of this compound has been quantified through the determination of its half-maximal effective concentration (EC50) for the activation of various GTPases. These values are presented in the following table.

| Target GTPase | EC50 (nM) | Reference |

| Rac1 | 151 | [5] |

| Cdc42 | 102 | [5] |

| Ras | 109 | [5] |

| Rab7 | Not explicitly quantified in the provided search results |

Synthesis of this compound

The synthesis of this compound, 2-[(2-bromophenyl)methoxy]-benzoic acid, can be achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[7][8] In this case, the synthesis would proceed by reacting a salt of salicylic acid (acting as the nucleophile) with 2-bromobenzyl bromide (acting as the electrophile).

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol

Materials:

-

Salicylic acid

-

2-Bromobenzyl bromide

-

Potassium carbonate (K2CO3), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylic acid (1 equivalent) in anhydrous DMF.

-

Base Addition: To the stirred solution, add anhydrous potassium carbonate (2-3 equivalents). Stir the suspension at room temperature for 30 minutes to facilitate the formation of the salicylate anion.

-

Electrophile Addition: Add 2-bromobenzyl bromide (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-[(2-bromophenyl)methoxy]-benzoic acid (this compound).

Biological Activity and Mechanism of Action

This compound acts as a pan-activator of Ras-related GTPases. The proposed mechanism of action is allosteric, meaning it binds to a site on the GTPase distinct from the nucleotide-binding pocket. This binding is thought to increase the affinity of the GTPase for guanine nucleotides, thereby promoting the GTP-bound, active state.

Signaling Pathway

Caption: Proposed signaling pathway activation by this compound.

Experimental Protocols for Biological Evaluation

The activation of Ras-related GTPases by this compound can be assessed using various in vitro assays. A common method is a pull-down assay that specifically isolates the active, GTP-bound form of the GTPase.

GTPase Activation Pull-Down Assay

Principle: This assay utilizes a protein domain that specifically binds to the GTP-bound conformation of the target GTPase (e.g., the Ras-binding domain of Raf for Ras activation). This "bait" protein is typically fused to an affinity tag (e.g., GST) and immobilized on beads. Cell lysates are incubated with the beads, and the amount of pulled-down GTPase is quantified by Western blotting.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., containing Tris-HCl, NaCl, MgCl2, Triton X-100, and protease inhibitors)

-

GST-fusion protein of a GTPase-binding domain (e.g., GST-RBD for Ras) immobilized on glutathione-agarose beads

-

Primary antibody against the target GTPase (e.g., anti-Ras)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Plate cells and grow to the desired confluency. Treat the cells with various concentrations of this compound or a vehicle control for the desired time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

Pull-Down: Incubate equal amounts of protein from each sample with the GST-fusion protein-coated beads at 4°C with gentle rotation.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the primary antibody against the target GTPase.

-

Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

-

Analysis: Quantify the band intensities to determine the relative amount of activated GTPase in each sample. A portion of the total cell lysate should also be run on the gel to confirm equal protein loading.

Experimental Workflow

Caption: Workflow for GTPase activation pull-down assay.

Conclusion

This compound is a valuable pharmacological tool for the study of Ras-related GTPase signaling. Its ability to activate a range of these molecular switches provides a means to probe their downstream signaling pathways and cellular functions. This technical guide has provided a detailed overview of the chemical properties, a plausible synthesis route, and methods for the biological evaluation of this compound. The information and protocols presented herein are intended to facilitate further research into the complex roles of Ras superfamily GTPases in health and disease.

References

- 1. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid - Google Patents [patents.google.com]

- 2. calpaclab.com [calpaclab.com]

- 3. fchpt.stuba.sk [fchpt.stuba.sk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. 2-[(2-bromophenyl)methoxy]benzoic Acid | C14H11BrO3 | CID 2160985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

ML-097: A Technical Guide to its Target Proteins and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-097 (PubChem CID: 2160985) is a small molecule identified as a pan-activator of Ras-related small GTPases.[1][2] This technical guide provides a comprehensive overview of the target proteins of this compound, its binding affinities, and the experimental methodologies used for its characterization. The document is intended for researchers and professionals in the fields of cell biology, signal transduction, and drug discovery who are interested in the molecular mechanisms of GTPase activation and the potential therapeutic applications of small molecule activators.

Introduction to this compound

This compound, with the chemical name 2-[(2-bromophenyl)methoxy]-benzoic acid, is a novel probe that has been shown to activate several members of the Ras superfamily of small GTPases.[1][3] These proteins are critical molecular switches that regulate a vast array of cellular processes, including cell proliferation, differentiation, and intracellular trafficking.[4] Dysregulation of GTPase signaling is implicated in numerous diseases, including cancer and developmental disorders. This compound offers a valuable tool for studying the dynamics of GTPase activation and for exploring the therapeutic potential of modulating these pathways.

Target Proteins and Binding Affinity

This compound exhibits activity across multiple Ras-related GTPases. The compound's potency is characterized by its half-maximal effective concentration (EC50), which represents the concentration of the compound that produces 50% of the maximal response. The available quantitative data for this compound's activity on its primary targets are summarized in the table below.

| Target Protein | Protein Family | EC50 (nM) |

| Rac1 (wild type) | Rho | 151.35 |

| Rac1 (activated mutant) | Rho | 81.28 |

| Cell division cycle 42 (Cdc42) (wild type) | Rho | 102.32 |

| Cell division cycle 42 (activated mutant) | Rho | 50.11 |

| Ras (wild type) | Ras | 109.64 |

| Ras (activated mutant) | Ras | 93.32 |

| Rab7 | Rab | 20.41 |

Table 1: Binding affinities (EC50 values) of this compound for various Ras-related GTPases. Data sourced from MedChemExpress.[2]

The proposed mechanism of action for this compound is allosteric activation. It is hypothesized to bind to a site distinct from the nucleotide-binding pocket, leading to an increased affinity of the GTPase for guanine nucleotides.[3][5] This mode of action distinguishes it from the canonical activation by Guanine Nucleotide Exchange Factors (GEFs).

Signaling Pathways

The target proteins of this compound are central nodes in critical cellular signaling pathways. By activating these GTPases, this compound can influence downstream cellular events.

Rho Family GTPase Signaling (Rac1 and Cdc42)

Rac1 and Cdc42 are key regulators of the actin cytoskeleton, cell polarity, and cell migration. Their activation by this compound can initiate a cascade of events, including the activation of downstream effectors like p21-activated kinases (PAKs) and WASp/WAVE proteins, ultimately leading to changes in cell morphology and motility.

Ras Signaling Pathway

The Ras GTPases are proto-oncogenes that play a central role in cell proliferation and survival. Activation of Ras by this compound can trigger downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway.

Experimental Protocols

The characterization of this compound's activity involves various biochemical and cell-based assays. Below are generalized protocols for key experiments.

GTPase Activity Assay (Biochemical)

This assay measures the ability of this compound to stimulate the intrinsic GTPase activity of its target proteins.

Methodology:

-

Protein Purification: Recombinant GTPases (e.g., Rac1, Cdc42, Ras, Rab7) are expressed and purified.

-

Assay Buffer Preparation: A suitable buffer containing MgCl2 and other necessary co-factors is prepared.

-

Reaction Setup: Purified GTPase is incubated with GTP in the assay buffer in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

GTP Hydrolysis Measurement: The rate of GTP hydrolysis to GDP is monitored over time. This can be achieved using various methods, such as:

-

Phosphate Detection: Measuring the release of inorganic phosphate (Pi) using a colorimetric assay (e.g., malachite green).

-

Radiolabeled GTP: Using [γ-32P]GTP and measuring the release of radioactive phosphate.

-

Fluorescence-based Assays: Employing fluorescent GTP analogs that change their properties upon hydrolysis.

-

-

Data Analysis: The rate of GTP hydrolysis is plotted against the concentration of this compound to determine the EC50 value.

Cell-Based GTPase Activation Assay

This assay assesses the ability of this compound to activate GTPases within a cellular context.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HeLa, HEK293) is cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period.

-

Cell Lysis: Cells are lysed in a buffer that preserves the GTP-bound state of the GTPases.

-

Pull-down Assay:

-

Cell lysates are incubated with a recombinant protein containing the GTPase-binding domain (GBD) of a downstream effector protein (e.g., PAK-PBD for Rac1/Cdc42, Raf-RBD for Ras) that is immobilized on beads (e.g., agarose or magnetic beads).

-

The GBD specifically binds to the active, GTP-bound form of the target GTPase.

-

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the bound proteins are then eluted.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The amount of activated GTPase is detected using a specific primary antibody against the target GTPase, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Quantification: The intensity of the bands is quantified to determine the relative level of GTPase activation at different concentrations of this compound.

Conclusion

This compound is a valuable pharmacological tool for the study of Ras-related GTPase signaling. Its ability to activate a range of these molecular switches provides a unique opportunity to investigate the complex cellular processes they regulate. The data and protocols presented in this guide offer a foundation for researchers to further explore the mechanism of action and potential applications of this compound and other small molecule modulators of GTPase activity. Further research is warranted to fully elucidate the binding site of this compound on its target proteins and to explore its effects in more complex biological systems.

References

in vitro characterization of ML-097

An In-Depth Technical Guide to the In Vitro Characterization of ML-097

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (CID-2160985), a small molecule activator of the Ras-related family of small GTPases. The information presented herein is compiled from the primary probe report from the National Institutes of Health (NIH) Molecular Libraries Program.

Overview of this compound

This compound is a member of a novel class of small molecules that act as pan-activators of Ras-related GTPases. These GTPases are critical cellular switches involved in a myriad of cellular processes, including signal transduction, cytoskeletal organization, and vesicular transport. Dysregulation of these proteins is implicated in numerous diseases, making activators like this compound valuable research tools to probe their function.

The proposed mechanism of action for this compound is the enhancement of the affinity of GTPases for guanine nucleotides. This leads to an increased population of the active, GTP-bound form of the protein.

Quantitative Data Summary

The following table summarizes the half-maximal effective concentrations (EC₅₀) of this compound and its analogs for the activation of various Ras-related GTPases as determined by a high-throughput flow cytometry-based multiplexed bead assay.

| Compound ID | Target GTPase | EC₅₀ (nM) |

| This compound (CID-2160985) | Rac1 | 151.35 |

| Cdc42 | 102.32 | |

| Ras | 109.64 | |

| Rab7 | 20.41 | |

| ML-099 (CID-888706) | Rac1 | 81.28 |

| Cdc42 | 50.11 | |

| Ras | 93.32 | |

| Rab7 | Not Reported | |

| ML-098 (CID-7345532) | Rac1 | >10,000 |

| Cdc42 | >10,000 | |

| Ras | >10,000 | |

| Rab7 | Not Reported |

Note: The data presented is from the NIH Probe Report "Three small molecule pan activator families of Ras-related GTPases." A commercial supplier, MedChemExpress, reports similar EC₅₀ values but has not independently verified them[1].

Experimental Protocols

Primary High-Throughput Screening (HTS) Assay

This multiplexed bead-based flow cytometry assay was designed to simultaneously assess the activation of multiple GTPases.

Principle: Each GTPase is coupled to a distinct set of fluorescently labeled beads. The activation of the GTPase is detected by the binding of a fluorescently labeled effector protein that specifically recognizes the GTP-bound conformation.

Materials:

-

Recombinant GTPases (Rac1, Cdc42, Ras, Rab7)

-

Fluorescently labeled beads (e.g., Luminex beads of different spectral addresses)

-

Fluorescently labeled effector proteins (e.g., PAK1 for Rac1/Cdc42, Raf1 for Ras)

-

GTPγS (a non-hydrolyzable GTP analog)

-

Assay Buffer (specific composition not detailed in the report)

-

Test compounds (including this compound)

Procedure:

-

Couple each recombinant GTPase to a spectrally distinct set of beads.

-

Mix the different bead sets to create a multiplexed assay.

-

Dispense the bead mixture into microplate wells.

-

Add test compounds at various concentrations.

-

Add GTPγS to stimulate GTPase activation.

-

Add the fluorescently labeled effector protein mixture.

-

Incubate to allow for GTPase activation and effector binding.

-

Analyze the beads by flow cytometry, measuring the fluorescence intensity associated with each bead set to determine the level of effector binding.

Confirmation Assays

3.2.1. Pull-Down Assay for Activated Rac1

This assay confirms the ability of this compound to induce the active conformation of Rac1 in a cellular context.

Principle: The p21-binding domain (PBD) of the p21-activated kinase (PAK) specifically binds to the GTP-bound form of Rac1 and Cdc42. A GST-tagged PBD immobilized on glutathione beads is used to pull down active Rac1 from cell lysates.

Materials:

-

Swiss 3T3 cells

-

This compound

-

Lysis buffer

-

GST-PBD fusion protein immobilized on glutathione-agarose beads

-

Antibodies for Western blotting (anti-Rac1)

Procedure:

-

Culture Swiss 3T3 cells to sub-confluence.

-

Treat cells with this compound or vehicle control for a specified time.

-

Lyse the cells and clarify the lysate by centrifugation.

-

Incubate the cell lysates with GST-PBD beads to pull down active Rac1.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-Rac1 antibody to detect the amount of activated Rac1.

3.2.2. Live-Cell Imaging and Confocal Microscopy

This assay visualizes the phenotypic effects of GTPase activation, such as changes in the actin cytoskeleton.

Principle: Activation of Rho family GTPases (like Rac1 and Cdc42) induces distinct changes in cell morphology and actin organization (e.g., lamellipodia and filopodia formation). These changes can be visualized by staining the actin cytoskeleton.

Materials:

-

RBL 2H3 cells

-

This compound

-

Fluorescently labeled phalloidin (for F-actin staining)

-

Confocal microscope

Procedure:

-

Seed RBL 2H3 cells on coverslips.

-

Treat the cells with this compound or vehicle control.

-

Fix and permeabilize the cells.

-

Stain the F-actin with fluorescently labeled phalloidin.

-

Mount the coverslips on microscope slides.

-

Image the cells using a confocal microscope to observe changes in cell morphology and actin structures.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound Action

Caption: Proposed mechanism of this compound action on Ras-related GTPases.

Experimental Workflow for HTS and Confirmation

Caption: Workflow for the identification and confirmation of this compound.

References

An In-Depth Technical Guide on the Cellular Signaling Effects of p97 Inhibitors ML240 and ML241

Disclaimer: Initial searches for "ML-097" did not yield a specific cell signaling modulator. Based on the similarity in nomenclature and the context of publicly available research, this guide focuses on the well-characterized p97 inhibitors, ML240 and ML241 . All subsequent information pertains to these compounds.

This technical guide provides a comprehensive overview of the effects of ML240 and ML241 on cellular signaling cascades. It is intended for researchers, scientists, and drug development professionals working in the fields of cell biology, oncology, and pharmacology.

Introduction to p97 and its Inhibition

Valosin-containing protein (p97), also known as VCP, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining protein homeostasis. It is a key regulator of the ubiquitin-proteasome system (UPS) and is involved in a wide array of cellular processes, including endoplasmic reticulum-associated degradation (ERAD), autophagy, DNA damage repair, and cell cycle control. Given its central role in cellular protein quality control, p97 has emerged as a promising therapeutic target in cancer and other diseases.

ML240 and ML241 are potent, selective, and ATP-competitive inhibitors of p97 ATPase activity.[1][2] They bind to the D2 ATPase domain of p97, leading to the disruption of its diverse cellular functions.[3] While both compounds exhibit similar inhibitory activity against p97 ATPase in vitro, ML240 has been shown to be a more potent inducer of apoptosis and inhibitor of cancer cell proliferation.[1][2]

Effects on Core Cellular Processes

Inhibition of p97 by ML240 and ML241 leads to the disruption of several critical cellular pathways that are dependent on p97 function.

Ubiquitin-Proteasome System (UPS) and ER-Associated Degradation (ERAD)

p97 is essential for the extraction of ubiquitinated proteins from cellular compartments, such as the endoplasmic reticulum, and their delivery to the proteasome for degradation. By inhibiting p97's ATPase activity, ML240 and ML241 block the degradation of p97-dependent proteasome substrates, leading to the accumulation of ubiquitinated and misfolded proteins.[1][2] This disruption of ERAD triggers the Unfolded Protein Response (UPR), a key signaling pathway that is activated by ER stress.

Autophagy

p97 is also involved in the maturation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic components for degradation during autophagy. ML240 has been shown to potently stimulate the accumulation of LC3-II, a marker of autophagosome formation, within minutes of treatment.[1][2] This suggests that while autophagosome formation is initiated, their subsequent fusion with lysosomes and degradation of their contents is impaired, leading to a blockage in the autophagy flux.

Apoptosis

The disruption of protein homeostasis caused by p97 inhibition ultimately leads to the induction of apoptosis, or programmed cell death. ML240 is a potent inducer of apoptosis, rapidly activating the executioner caspases 3 and 7.[1][2] This activation is a key event in the apoptotic cascade, leading to the cleavage of cellular substrates and the dismantling of the cell.

Impact on Cell Signaling Cascades

The cellular stress induced by p97 inhibition triggers a cascade of signaling events.

NF-κB Signaling Pathway

p97 plays a role in the regulation of the NF-κB signaling pathway by mediating the degradation of IκBα, the inhibitor of NF-κB.[4][5] Inhibition of p97 can therefore lead to the stabilization of IκBα and the subsequent inhibition of NF-κB activity. This has significant implications for cancer cells, where NF-κB is often constitutively active and promotes cell survival and proliferation.

Apoptosis Signaling Pathway

The induction of apoptosis by ML240 involves the activation of the intrinsic apoptotic pathway. The accumulation of misfolded proteins and ER stress caused by p97 inhibition are potent triggers of this pathway. This leads to the activation of initiator caspases, such as caspase-9, which in turn cleave and activate the executioner caspases 3 and 7.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the effects of ML240 and ML241.

| Compound | Target | IC50 (p97 ATPase) | Cellular Effect | Reference |

| ML240 | p97 ATPase (D2 domain) | ~100 nM | Potent induction of apoptosis (caspase-3/7 activation), LC3-II accumulation | [1][2] |

| ML241 | p97 ATPase (D2 domain) | ~100 nM | Weaker induction of apoptosis compared to ML240 | [1][2] |

| Parameter | Method | Result with ML240 | Reference |

| Caspase-3/7 Activation | Caspase-Glo 3/7 Assay | Rapid and potent activation in a dose-dependent manner | [1] |

| LC3-II Accumulation | Western Blot | Significant accumulation within minutes of treatment | [1] |

| Cell Proliferation | NCI-60 cell line screen | Broad anti-proliferative activity | [1] |

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Overview of ML240/ML241 action on p97 and downstream pathways.

Caption: ML240-induced apoptosis signaling cascade.

Experimental Workflow Diagram

Caption: General experimental workflow for studying p97 inhibitors.

Experimental Protocols

p97 ATPase Inhibition Assay (Luminescence-based)

This protocol is adapted from commercially available kits and published methods for measuring p97 ATPase activity.

Materials:

-

Purified recombinant p97 protein

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM DTT

-

ATP solution (e.g., 1 mM stock)

-

ML240/ML241 dissolved in DMSO

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of ML240/ML241 in DMSO.

-

In a 96-well plate, add 2.5 µL of the compound dilutions to the appropriate wells. Include DMSO-only controls.

-

Add 10 µL of p97 protein (e.g., 50 nM final concentration) in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 12.5 µL of ATP solution (e.g., 100 µM final concentration) to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Equilibrate the plate to room temperature.

-

Add 25 µL of the ATP detection reagent to each well.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure luminescence using a plate reader. The signal is inversely proportional to ATPase activity.

Western Blotting for LC3-II and Cleaved Caspases

Materials:

-

Cells of interest

-

ML240/ML241

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-LC3B, anti-cleaved caspase-3, anti-cleaved caspase-7, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of ML240/ML241 for the desired time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (MTT Assay)

Materials:

-

Cells of interest

-

ML240/ML241

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat cells with a serial dilution of ML240/ML241 for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Immunoprecipitation of p97 Complexes

Materials:

-

Treated and untreated cell lysates

-

Anti-p97 antibody

-

Protein A/G magnetic beads or agarose resin

-

IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 with protease inhibitors)

-

Wash buffer (IP lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., glycine-HCl pH 2.5 or Laemmli buffer)

Procedure:

-

Pre-clear the cell lysate by incubating with beads/resin for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-p97 antibody for 2 hours to overnight at 4°C.

-

Add the protein A/G beads/resin and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads/resin several times with wash buffer to remove non-specific binding.

-

Elute the p97 complexes from the beads/resin using elution buffer.

-

Analyze the eluted proteins by Western blotting for p97 and its interacting partners.

Conclusion

ML240 and ML241 are valuable tool compounds for studying the multifaceted roles of p97 in cellular signaling. Their ability to potently inhibit p97 ATPase activity leads to profound effects on protein homeostasis, triggering ER stress, disrupting autophagy, and ultimately inducing apoptosis. A deeper understanding of how these inhibitors modulate key signaling cascades, such as the NF-κB and apoptotic pathways, will be crucial for the further development of p97-targeted therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate the intricate cellular responses to p97 inhibition.

References

- 1. Structure-activity relationship study reveals ML240 and ML241 as potent and selective inhibitors of p97 ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluating p97 inhibitor analogues for their domain-selectivity and potency against the p97-p47 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VCP (p97) regulates NFkappaB signaling pathway, which is important for metastasis of osteosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p97/VCP promotes Cullin-RING-ubiquitin-ligase/proteasome-dependent degradation of IκBα and the preceding liberation of RelA from ubiquitinated IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of ML-097 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-097 (PubChem CID: 2160985) is a small molecule identified as a pan-activator of Ras-related small GTPases.[1][2][3][4][5] These proteins function as molecular switches in a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, and motility. The aberrant function of GTPases is implicated in numerous diseases, including cancer. This compound and its analogs represent a novel class of chemical probes that activate GTPases, providing valuable tools for studying their complex biology. This technical guide provides an in-depth overview of the structural and functional aspects of this compound binding to its target GTPases, based on currently available data.

Mechanism of Action

Unlike guanine nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP, this compound's mechanism of action is distinct. It is proposed to function by increasing the affinity of the GTPase for guanine nucleotides.[2][3][4][5] This leads to a higher population of the active, GTP-bound state of the GTPase, thereby amplifying downstream signaling. This allosteric activation mechanism bypasses the canonical GEF-mediated activation pathway.

Structural Basis of Interaction: A Hypothesized Allosteric Binding Site

Direct structural evidence, such as an X-ray co-crystal structure of this compound bound to a GTPase, is not yet publicly available. However, based on the initial characterization and computational studies, a plausible binding site has been proposed. It is hypothesized that this compound and other activators from the same chemical series interact with an allosteric pocket located between the highly flexible switch I and switch II regions of the GTPases.[2][3][4][5]

These switch regions undergo significant conformational changes upon GTP binding and are critical for the interaction with downstream effector proteins. By binding to this allosteric site, this compound is thought to stabilize the GTP-bound conformation, thereby promoting the active state.

Quantitative Binding Data

This compound has been shown to activate a range of Ras-related GTPases. The following table summarizes the available quantitative data on its activity.

| Target GTPase | EC50 (nM) | Assay Type | Reference |

| Rac1 | 151 | Biochemical Assay | [1] |

| Cell division cycle 42 (Cdc42) | 102 | Biochemical Assay | [1] |

| Ras | 109 | Biochemical Assay | [1] |

| Rab7 | - | Activated | [6] |

Note: The EC50 values are as reported by Cayman Chemical, referencing the original NIH probe report. The probe report itself provides a heatmap of activity but does not list specific EC50 values for this compound in the main text.

Experimental Protocols

The characterization of this compound involved several key experimental methodologies. Below are detailed descriptions of the general protocols employed in the discovery and validation of such pan-GTPase activators.

High-Throughput Screening: Multiplexed Bead-Based Flow Cytometry Assay

This primary screening assay allows for the simultaneous assessment of a compound's activity against multiple GTPases.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Three small molecule pan activator families of Ras-related GTPases [vivo.health.unm.edu]

- 3. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Three small molecule pan activator families of Ras-related GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

ML-097: A Potent and Selective Tool for the Interrogation of Cdc42 GTPase Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division control protein 42 (Cdc42), a member of the Rho family of small GTPases, is a critical regulator of a multitude of cellular processes, including cell polarity, cytoskeletal dynamics, and cell migration.[1][2] Dysregulation of Cdc42 signaling is implicated in various pathological conditions, most notably cancer, where it can drive tumor progression and metastasis.[2][3] The study of Cdc42's intricate roles has been significantly advanced by the discovery of small molecule inhibitors that can selectively modulate its activity. This guide focuses on ML-097 (also known as CID2950007 or MLS0000693334), a potent and selective, reversible, non-competitive inhibitor of Cdc42.[1][4] this compound serves as a valuable chemical probe for dissecting the cellular functions of Cdc42 and for exploring its potential as a therapeutic target.

This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and its application in cell-based assays. Detailed experimental protocols and data are presented to facilitate its use in laboratory settings.

Data Presentation: Biochemical Profile of this compound

This compound exhibits high selectivity for Cdc42 over other members of the Ras superfamily of GTPases. The following table summarizes the quantitative data on the inhibitory activity of this compound.

| Target GTPase | Assay Condition | IC50 (µM) | Reference |

| Cdc42 (wild-type) | 1 mM EDTA, 100 nM BODIPY-FL-GTP | ~2.0 - 2.6 | [1] |

| Cdc42 (Q61L mutant) | 1 mM EDTA, 100 nM BODIPY-FL-GTP | 5.4 | [1] |

| Cdc42 (wild-type) | 1 mM Mg²⁺, 1 nM BODIPY-FL-GTP | ~0.2 | [2] |

| Rac1 | Up to 100 µM this compound | No appreciable inhibition | [1] |

| Rab2 | Up to 100 µM this compound | No appreciable inhibition | [1] |

| Rab7 | Up to 100 µM this compound | No appreciable inhibition | [1] |

| Ras | Up to 100 µM this compound | No appreciable inhibition | [1] |

| RhoA | Up to 100 µM this compound | No significant inhibition | [1] |

Mechanism of Action

This compound acts as a non-competitive inhibitor of Cdc42.[1][4] It does not compete with GTP for the nucleotide-binding pocket but is thought to bind to an allosteric site on the protein.[2] This binding event induces a conformational change in Cdc42 that prevents it from adopting its active, GTP-bound state, thereby inhibiting downstream signaling.[5][6]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches for studying this compound, the following diagrams are provided.

Experimental Protocols

Biochemical GTPase Activity Assay (Fluorescence-Based)

This protocol is adapted from methods using fluorescent GTP analogs to measure GTPase activity.[7][8]

Objective: To determine the IC50 of this compound for Cdc42.

Materials:

-

Purified recombinant Cdc42 protein

-

BODIPY-FL-GTP (fluorescent GTP analog)

-

This compound (CID2950007)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

EDTA solution (0.5 M)

-

Black 96-well or 384-well plates

-

Fluorescence plate reader

Procedure:

-

Preparation of Nucleotide-free Cdc42 (Optional but recommended for kinetic studies):

-

Incubate purified Cdc42 with 10 mM EDTA on ice for 15 minutes to chelate Mg²⁺ and facilitate the release of bound nucleotide.

-

Immediately perform buffer exchange into a nucleotide-free buffer using a desalting column.

-

-

Assay Setup:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a black microplate, add the following to each well:

-

Assay Buffer

-

Cdc42 protein (final concentration ~20-50 nM)

-

This compound at various concentrations (or DMSO as a vehicle control)

-

-

Incubate at room temperature for 15-30 minutes.

-

-

Initiation of Reaction:

-

Add BODIPY-FL-GTP to each well to a final concentration of ~100 nM.

-

-

Measurement:

-

Immediately measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) over time using a fluorescence plate reader. Alternatively, for endpoint assays, incubate for a defined period (e.g., 30-60 minutes) before reading.

-

-

Data Analysis:

-

Plot the fluorescence intensity against the log concentration of this compound.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Cdc42 Activation Assay (G-LISA)

This protocol is based on the principles of G-LISA assays, which are ELISA-based methods for measuring GTPase activation.[9][10]

Objective: To measure the effect of this compound on Cdc42 activation in a cellular context.

Materials:

-

Swiss 3T3 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound

-

Cdc42 activator (e.g., Epidermal Growth Factor - EGF)[1]

-

G-LISA kit for Cdc42 activation (contains lysis buffer, binding plates, antibodies, and detection reagents)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Culture and Treatment:

-

Seed Swiss 3T3 cells in a 6-well plate and grow to 70-80% confluency.

-

Serum-starve the cells for 2-4 hours prior to the experiment.

-

Pre-treat the cells with various concentrations of this compound (or DMSO) for 1 hour.[1]

-

-

Stimulation and Lysis:

-

Stimulate the cells with a Cdc42 activator (e.g., 100 ng/mL EGF) for 2-5 minutes.[1]

-

Immediately wash the cells with ice-cold PBS and lyse them using the lysis buffer provided in the G-LISA kit.

-

Clarify the lysates by centrifugation.

-

-

G-LISA Assay:

-

Determine the protein concentration of each lysate.

-

Add equal amounts of protein from each sample to the wells of the Cdc42-GTP binding plate.

-

Follow the manufacturer's instructions for incubation, washing, antibody addition, and colorimetric detection.

-

-

Data Analysis:

-

Measure the absorbance at 490 nm.

-

Normalize the readings to the untreated control to determine the percentage of Cdc42 activation.

-

Filopodia Formation Assay

This protocol describes a cell-based imaging assay to assess the effect of this compound on Cdc42-mediated cytoskeletal rearrangements.[11]

Objective: To visualize and quantify the inhibition of filopodia formation by this compound.

Materials:

-

Swiss 3T3 cells

-

Glass coverslips

-

Cell culture medium

-

This compound

-

Bradykinin (or other filopodia-inducing agent)[11]

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed Swiss 3T3 cells on glass coverslips in a 24-well plate and allow them to adhere and spread overnight.

-

-

Treatment and Stimulation:

-

Fixation and Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Stain the F-actin with fluorescently labeled phalloidin and the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the number and length of filopodia per cell using image analysis software (e.g., ImageJ).

-

Conclusion

This compound is a specific and potent inhibitor of Cdc42, making it an invaluable tool for studying the diverse biological functions of this GTPase. This guide provides the necessary data and detailed protocols to enable researchers to effectively utilize this compound in their investigations into Cdc42 signaling in both health and disease. The provided methodologies for biochemical and cell-based assays offer a robust framework for characterizing the effects of this compound and other potential modulators of Cdc42 activity.

References

- 1. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GTPase-Glo™ Assay [promega.com]

- 4. A Potent and Selective Inhibitor of Cdc42 GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are GTPase inhibitors and how do they work? [synapse.patsnap.com]

- 6. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]

- 7. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. universalbiologicals.com [universalbiologicals.com]

- 11. Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ML-097: A Pan-Activator of Ras-Related GTPases

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-097 (also identified as CID-2160985) is a potent, cell-permeable small molecule that functions as a pan-activator of the Ras superfamily of small GTPases, including Rac1, Cdc42, Ras, and Rab7.[1][2][3] This compound does not act as a guanine nucleotide exchange factor (GEF) but rather increases the affinity of these GTPases for guanine nucleotides, thereby promoting their active, GTP-bound state.[3][4] The activation of these GTPases plays a critical role in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, membrane trafficking, and signal transduction.[5][6][7] These application notes provide detailed protocols for utilizing this compound in cell culture to study the activation and downstream effects of these key signaling proteins.

Quantitative Data

The following table summarizes the in vitro biochemical activity of this compound against various Ras-related GTPases. These values represent the half-maximal effective concentration (EC50) for GTPase activation.

| Target GTPase | EC50 (nM) | Reference |

| Rab7 | 20.41 | [1] |

| Cdc42 (activated mutant) | 50.11 | [1] |

| Rac1 (activated mutant) | 81.28 | [1] |

| Ras (activated mutant) | 93.32 | [1] |

| Cdc42 (wild type) | 102.32 | [1] |

| Ras (wild type) | 109.64 | [1] |

| Rac1 (wild type) | 151.35 | [1] |

Signaling Pathway Activated by this compound

Caption: Signaling pathways activated by this compound.

Experimental Workflow for this compound Treatment and Analysis

Caption: General workflow for cell-based experiments with this compound.

Experimental Protocols

General Cell Culture and this compound Treatment

Materials:

-

Cell line of interest (e.g., Swiss 3T3, HeLa, A549, or other relevant cell lines for studying Ras, Rac, Cdc42, or Rab7 signaling)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Protocol:

-

Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 6-well plates, 10 cm dishes) at a density that will result in 70-80% confluency at the time of the experiment.[8]

-

Cell Starvation (Optional): For some experiments, particularly those investigating signaling pathways, it may be beneficial to serum-starve the cells for 12-24 hours prior to treatment to reduce basal GTPase activity.

-

This compound Treatment:

-

Prepare working solutions of this compound in complete or serum-free medium. A typical starting concentration range for cell-based assays is 1-10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experimental endpoint.

-

Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.

-

Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

-

Incubation: Incubate the cells for the desired time period. The optimal incubation time will vary depending on the specific GTPase and downstream effect being measured and should be determined empirically (e.g., 15 minutes to several hours).

-

Cell Lysis or Fixation: Following incubation, proceed with cell lysis for biochemical assays or cell fixation for imaging-based assays as described in the specific protocols below.

Protocol 1: GTPase Activation Pull-Down Assay

This protocol is a general guideline for Rac1, Cdc42, Ras, and Rab7 activation assays. Specific details may vary depending on the commercially available kit used.

Materials:

-

This compound treated and control cell lysates

-

GTPase-specific pull-down kit (containing GST-fusion protein of the effector binding domain, e.g., PAK-PBD for Rac/Cdc42, Raf-RBD for Ras, or RILP for Rab7, and glutathione agarose beads)[9][10]

-

Lysis/Wash Buffer (provided in the kit)

-

Protease and phosphatase inhibitors

-

SDS-PAGE sample buffer

-

Primary antibody against the specific GTPase (e.g., anti-Rac1, anti-Cdc42, anti-pan-Ras, anti-Rab7)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

After treatment, place the culture dish on ice and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

-

Pull-Down of Activated GTPase:

-

Normalize the protein concentration of all lysates.

-

To each lysate, add the appropriate amount of GST-effector-binding domain fusion protein and glutathione agarose beads as recommended by the kit manufacturer.

-

Incubate the tubes at 4°C for 1 hour with gentle rocking.

-

Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.

-

Carefully aspirate the supernatant.

-

Wash the beads 3-4 times with wash buffer, pelleting the beads by centrifugation between each wash.

-

-

Western Blot Analysis:

-

After the final wash, remove all supernatant and resuspend the bead pellet in SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes to elute the bound proteins.

-

Centrifuge the samples and load the supernatant onto an SDS-PAGE gel, along with a sample of the total cell lysate (input control).

-

Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody specific for the GTPase of interest.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative amount of activated GTPase.

-

Protocol 2: Cell Morphology Assay by Immunofluorescence

Activation of Rac1 and Cdc42, in particular, leads to distinct changes in the actin cytoskeleton and cell morphology.

Materials:

-

Cells grown on glass coverslips in a multi-well plate

-

This compound and vehicle control

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin) for F-actin staining

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on sterile glass coverslips in a multi-well plate.

-

Treat the cells with this compound or vehicle control as described in the general protocol.

-

-

Cell Fixation and Permeabilization:

-

After treatment, wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Block the cells with blocking buffer for 30 minutes at room temperature.

-

Incubate the cells with fluorescently-labeled phalloidin (to visualize F-actin) in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Incubate the cells with DAPI (to visualize nuclei) in PBS for 5 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence microscope. Capture images of multiple fields of view for each condition.

-

-

Analysis:

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Rab7 Pull-Down Activation Assay Kit-武汉天德生物科技有限公司 [us.tandaneuron.com]

- 3. Ras activation assay [bio-protocol.org]

- 4. Standardized Parts for Activation of Small GTPase Signaling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coordination between Rac1 and Rab Proteins: Functional Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of H-Ras, RhoA, Rac1 and Cdc42 responsive genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. biocat.com [biocat.com]

- 11. Measure Small GTPase Activation | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for ML-097 in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-097 is a potent, cell-permeable small molecule that functions as a pan-activator of Ras-related GTPases, including Rac1, Cdc42, Ras, and Rab7.[1] This property makes it a valuable tool for investigating the dynamic cellular processes regulated by these key signaling proteins. Live-cell imaging provides the spatiotemporal resolution necessary to dissect the intricate roles of these GTPases in real-time. These application notes provide detailed protocols for utilizing this compound in live-cell imaging experiments to study GTPase activation and downstream cellular events.

Principle of Action

This compound activates Ras-related GTPases, which act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. In their active state, they interact with downstream effectors to initiate various signaling cascades. By acutely activating these GTPases, this compound allows for the synchronized observation of subsequent cellular events, such as cytoskeletal rearrangements, cell migration, signal transduction pathway activation, and vesicle trafficking.

Data Presentation

Quantitative data for this compound's activity is summarized below. Researchers should use these values as a guide for determining optimal working concentrations in their specific cellular systems.

| Target GTPase | EC50 (nM) |

| Rab7 | 20.41 |

| Cdc42 (activated mutant) | 50.11 |

| Rac1 (activated mutant) | 81.28 |

| Ras (activated mutant) | 93.32 |

| Cdc42 (wild type) | 102.32 |

| Ras (wild type) | 109.64 |

| Rac1 (wild type) | 151.35 |

EC50 values are sourced from MedChemExpress and are for reference only.[1]

Signaling Pathways and Experimental Workflow